1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
Description
1-Methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a substituted imidazole derivative characterized by a methyl group at position 1, a (4-methylbenzyl)sulfonyl moiety at position 2, and aromatic phenyl groups at positions 4 and 4. Its synthesis typically involves multi-step reactions, including sulfonation of precursor imidazoles, as inferred from related compounds in the literature .
Properties
IUPAC Name |
1-methyl-2-[(4-methylphenyl)methylsulfonyl]-4,5-diphenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-18-13-15-19(16-14-18)17-29(27,28)24-25-22(20-9-5-3-6-10-20)23(26(24)2)21-11-7-4-8-12-21/h3-16H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILCSKHQSURHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2C)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole typically involves a multi-step process:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Final Assembly: The final step involves the coupling of the sulfonylated intermediate with the imidazole ring, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-Methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole has been investigated for its biological activities, particularly in the field of cancer research. The compound has shown promise in:
- Anticancer Activity : Studies have indicated that derivatives of imidazole compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, imidazole derivatives have been shown to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Research suggests that compounds containing sulfonamide moieties can exhibit significant antibacterial activity against various pathogens .
Material Science Applications
The unique properties of this compound make it suitable for use in material science:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis. Its ability to enhance thermal stability and mechanical properties makes it a candidate for high-performance materials.
- Nanotechnology : The compound's structure allows for functionalization, which can be leveraged to create nanomaterials with specific properties for applications in electronics and photonics.
Case Study 1: Anticancer Activity
A study conducted on various imidazole derivatives, including this compound, demonstrated significant anticancer effects against breast cancer cell lines. The mechanism was primarily attributed to the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis rates in treated cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of sulfonamide-containing compounds, this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a lead candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences physicochemical and biological properties. Key analogs include:
*Calculated based on molecular formulas.
- Sulfonyl vs.
- Aromatic vs.
Pharmacological Activity Comparison
Imidazoles with 4,5-diphenyl cores have been evaluated for antiproliferative effects:
- 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole (8h) : 29% inhibition in cancer cell lines .
- 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole (11j) : 45.16% inhibition, highlighting nitro groups' moderate efficacy .
Physicochemical Properties
- Melting Points : Sulfonyl derivatives generally exhibit higher melting points than sulfanyl analogs due to stronger intermolecular forces. For example, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole melts at 229–230°C , while sulfonyl analogs are expected to surpass this range.
- Solubility : The sulfonyl group enhances aqueous solubility compared to hydrophobic aryl or alkylthio substituents, critical for drug bioavailability.
Biological Activity
1-Methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological activities, and relevant research findings regarding this compound.
- Molecular Formula : C26H22N2O2S
- Molar Mass : 426.53 g/mol
Synthesis
The synthesis of this compound involves several steps that can include the introduction of the sulfonyl group and subsequent modifications to the imidazole ring. Various methodologies have been explored to optimize yield and purity during synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound.
- Cell Line Studies : Research indicates that derivatives of imidazole exhibit varying levels of cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). For instance, certain synthesized compounds demonstrated significant cytotoxic effects, leading to DNA fragmentation in HT-29 cells, indicating apoptotic activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of DNA synthesis and induction of apoptosis. The structure-activity relationship (SAR) studies suggest that modifications to the imidazole ring can enhance biological activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
- In Vitro Studies : In vitro evaluations have shown that certain imidazole derivatives possess significant antibacterial activity against pathogens like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent activity, with some compounds being more effective than traditional antibiotics .
- Biofilm Formation Inhibition : Notably, some derivatives have demonstrated the ability to inhibit biofilm formation in bacterial cultures, which is crucial for preventing chronic infections .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of 1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole?
- Answer :
- FT-IR : Analyze characteristic peaks such as N–H stretching (~3376 cm⁻¹ for imidazole rings) and sulfonyl group vibrations (~1350–1150 cm⁻¹) to confirm functional groups .
- HRMS : Validate molecular mass with high-resolution mass spectrometry (e.g., experimental m/z 347.1555 [M+H]⁺ vs. calculated m/z 347.1548) .
- Single-crystal X-ray diffraction : Use SHELXL for refinement to resolve bond lengths/angles and anisotropic displacement parameters. Programs like ORTEP-3 visualize hydrogen bonding (e.g., N–H⋯N interactions at 2.933 Å) and crystal packing .
Q. How can condensation reactions be optimized for synthesizing imidazole derivatives with sulfonyl substituents?
- Answer :
- Employ a one-pot multicomponent approach with benzil derivatives, aldehydes (e.g., 4-methylbenzyl sulfonyl precursors), and ammonium acetate in acetic acid under reflux. Adjust stoichiometry (1:1:1.2 ratio) and temperature (120°C) to enhance cyclization .
- Monitor reaction progress via TLC and purify products via recrystallization (e.g., ethanol/water mixtures) .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Answer :
- Hydrogen bonding : N–H⋯N interactions form C(4) chains along crystallographic axes, as observed in analogous 4,5-diphenylimidazoles .
- Van der Waals forces : Stabilize π-π stacking between phenyl rings (interplanar distances ~3.5–4.0 Å) .
Advanced Research Questions
Q. How can regioselectivity challenges in Pd-catalyzed arylations be addressed during synthesis?
- Answer :
- Use PdCl₂(dppf) with phase-transfer conditions (e.g., K₂CO₃ in toluene/water) for Suzuki couplings at the C-4 position of 1-methylimidazole precursors. Selectivity is achieved by pre-brominating the C-4 position via NBS before cross-coupling with arylboronic acids .
- Optimize ligand choice (e.g., dppf vs. PPh₃) to suppress homocoupling byproducts .
Q. What computational strategies predict thermodynamic properties like heat of formation for this compound?
- Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G**) to compute heats of formation. Compare results with experimental calorimetry data to validate accuracy. For example, 4,5-diphenylimidazole derivatives show deviations <5 kJ/mol between theory and experiment .
- Use Gaussian or ORCA software for geometry optimization and frequency analysis .
Q. How can contradictions between spectroscopic data and computational predictions be resolved?
- Answer :
- Dual validation : Cross-reference experimental FT-IR peaks (e.g., sulfonyl S=O stretches) with simulated spectra from DFT. Adjust basis sets (e.g., 6-311++G**) to improve agreement .
- Dynamic effects : Account for solvent interactions (e.g., PCM models) and temperature-dependent conformational changes in simulations .
Q. What biological evaluation strategies are applicable for assessing cytotoxicity in analogous imidazoles?
- Answer :
- Use MTT assays against human tumor cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with combretastatin A-4 as a reference (e.g., IC₅₀ < 1 µM for potent derivatives) .
- Perform molecular docking to predict binding affinity with tubulin or kinase targets, guided by structural data from crystallography .
Methodological Notes
- Synthesis : Prioritize Pd-catalyzed methods for regiocontrol and multicomponent reactions for efficiency .
- Characterization : Combine HRMS, FT-IR, and X-ray crystallography for unambiguous structural assignment .
- Computational Modeling : Validate DFT results with experimental thermodynamics and spectroscopy to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
